Cas no 284461-73-0 (Sorafenib)
Sorafenib is een multikinaseremmer die voornamelijk wordt gebruikt voor de behandeling van gevorderde hepatocellulair carcinoom (HCC), niercelcarcinoom (RCC) en gedifferentieerde schildklierkanker. Het remt verschillende tyrosinekinasen, waaronder VEGF-receptoren en PDGF-receptoren, waardoor het de angiogenese en tumorprogressie onderdrukt. Sorafenib heeft ook een directe remmende werking op tumorcelproliferatie door het blokkeren van RAF-kinasen in de MAPK/ERK-signaalroute. Het voordeel van Sorafenib ligt in zijn brede werkingsspectrum en orale toedieningsvorm, wat een systemische behandeling mogelijk maakt. Het wordt vaak ingezet wanneer chirurgische opties niet meer haalbaar zijn, en heeft klinisch bewezen effectiviteit in het verlengen van de progressievrije overleving bij bepaalde patiëntengroepen.

Sorafenib structure
Productnaam:Sorafenib
Sorafenib Chemische en fysische eigenschappen
Naam en identificatie
-
- Sorafenib tosylate
- sorafenib
- SORAFENIB-D3
- SORAFENIB TOLSYLATE
- RAF1 KINASE INHIBITOR II
- N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-((4-(2-(N-METHYL-CARBAMOYL)(4-PYRIDYLOXY))PHENYL)AMINO)CARBOXAMIDE
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-n-methyl-pyridine-2-carboxamide
- BAY 43-9006
- SORAFENIB MESYLATE
- BAY-43-9006
- Sorafenib (BAY 43-9006)
- Sorafenib base
- Sorafenib Free Base
- Epirubicin HCl
-  
- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
- BAY-43-900
- Forafenib
- Nexavar
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
- 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy
- 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-2-pyridinecarboxamide
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy
- Q-201728
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)-amino]phenoxy}-N-methylpyridine-2-carboxamide
- SORAFENIB [MART.]
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4- pyridyloxy)phenyl)urea
- BS164413
- NSC800934
- AB00933189_08
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-picolinamide;tosylic acid
- BRD-K23984367-001-01-8
- 284461-73-0
- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N(sup 2)- methylpyridine-2-carboxamide
- GTPL5711
- AC-1674
- BCPP000064
- SF-0529
- SR-00000000529
- 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)phenoxy)-N-methylpyridine-2-carboxamide
- 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide
- 4-(4-{3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
- HMS3244B15
- 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)- N-methylpyridine-2-carboxamide
- NSC-800934
- HMS3244A15
- UNII-9ZOQ3TZI87
- L01XE05
- SW202562-4
- Sorafenib (D3); CM-4307; CM 4307; CM4307;Bay 43-9006 (D3)
- NCGC00167488-03
- CS-1590
- NCGC00167488-04
- NS00005946
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcar bamoyl)-4-pyridyloxy)phenyl)urea
- D08524
- MFCD06411450
- DTXCID5021128
- EN300-120647
- EC 608-209-4
- 3heg
- 100012-18-8
- BAY-439006
- NSC747971
- CHEBI:50924
- HMS3244A16
- HSDB 8173
- BAY 439006
- BCP34023
- 3gcs
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl) urea
- Donafenib (Sorafenib D3)
- Z89277543
- 9ZOQ3TZI87
- 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide
- SORAFENIB (MART.)
- DTXSID7041128
- STK627350
- DB00398
- 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide; BAY 43-9006; N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea; Nevaxar; Sorafenib
- Sorafenib [USAN:INN:BAN]
- BAY 439006; BAY439006; BAY-439006
- AB00933189-06
- HMS3656N20
- SB19942
- NCGC00167488-01
- N-(3-trifluoromethyl-4-chlorophenyl)-N'-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea
- SORAFENIB [WHO-DD]
- Sorafenib (USAN/INN)
- HY-10201
- BRD-K23984367-001-07-5
- CHEMBL1336
- K00597a
- 1uwh
- cid_216239
- NCGC00167488-05
- 4(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
- Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-N21,N22,N23,N24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
- 4asd
- BAY439006
- sorafenibum
- NSC-747971
- NCGC00167488-02
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methyl-pyridine-2-carboxamide
- Sorafenib [INN]
- Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
- CCG-269400
- PA-216239
- sorafenib tosilate hydrate
- Nexavar (TN) (Bayer)
- DA-52659
- BRD-K23984367-075-15-2
- BAY-43-0006
- Sorafenib, 4
- 284461-73-0 (free base)
- NCGC00167488-07
- 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)PHENOXY)-N(SUP 2)-METHYLPYRIDINE-2-CARBOXAMIDE
- SORAFENIB [EMA EPAR]
- NCGC00167488-11
- SY009239
- 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2- carboxyllic acid methyamide-4-methylbenzenesulfonate
- 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido) phenoxy)-N-methylpicolinamide
- BAY 43-9006; Sorafenib
- Sorafenib free base (BAY-43-9006)?
- AB00933189-05
- Sorafenib (Nexavar)
- Hit compound, 8
- BCP01767
- 2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-
- SR-00000000529-1
- SORAFENIB [VANDF]
- Kinome_766
- PB14443
- BDBM16673
- BA4 43 9006
- s7397
- NCGC00167488-14
- 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)-N-methylpicolinamide
- 4-{4-[({[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}CARBONYL)AMINO]PHENOXY}-N-METHYLPYRIDINE-2-CARBOXAMIDE
- SORAFENIB [USAN]
- Q421136
- HMS2043A18
- SDCCGSBI-0634413.P005
- EX-A2894
- SCHEMBL8218
- AKOS005560229
- NSC-724772
- SORAFENIB [MI]
- BAY43-9006
- Sorafenib
-
- MDL: MFCD06411450
- Inchi: 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
- InChI-sleutel: MLDQJTXFUGDVEO-UHFFFAOYSA-N
- LACHT: FC(F)(F)C1C=C(NC(NC2C=CC(=CC=2)OC2=CC=NC(C(=O)NC)=C2)=O)C=CC=1Cl
Berekende eigenschappen
- Exacte massa: 464.086303g/mol
- Oppervlakte lading: 0
- XLogP3: 4.1
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Aantal draaibare bindingen: 5
- Monoisotopische massa: 464.086303g/mol
- Monoisotopische massa: 464.086303g/mol
- Topologisch pooloppervlak: 92.4Ų
- Zware atoomtelling: 32
- Complexiteit: 646
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Aantal tautomers: 6
- Oppervlakte lading: 0
Experimentele eigenschappen
- Vapor Density: 4.11X10-14 mm Hg at 25 °C (est)
- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents. /Sorafenib tosylate/
- Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Sorafenib tosylate/
- Kleur/vorm: Powder
- Dichtheid: 1.5
- Smeltpunt: 202-211°C
- Kookpunt: 523.3°C at 760 mmHg
- Vlampunt: 270.3±30.1 °C
- Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 45 mg/mL(96.81 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 92.35000
- LogboekP: 6.08660
Sorafenib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Duitsland:2
- Code gevarencategorie: 68/20/21/22-37/38
- Veiligheidsinstructies: S26; S37/39
- RTECS:HM1650000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Sorafenib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-1590-1g |
Sorafenib |
284461-73-0 | 99.92% | 1g |
$90.0 | 2022-04-27 | |
Enamine | EN300-120647-0.5g |
4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide |
284461-73-0 | 95% | 0.5g |
$19.0 | 2023-02-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18980-200mg |
Sorafenib |
284461-73-0 | 98% | 200mg |
¥3855.00 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002098 |
284461-73-0 | ¥1502.1 | 2023-01-06 | ||||
MedChemExpress | HY-10201-500mg |
Sorafenib |
284461-73-0 | 99.92% | 500mg |
¥1200 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18980-50mg |
Sorafenib |
284461-73-0 | 98% | 50mg |
¥1504.00 | 2023-09-09 | |
eNovation Chemicals LLC | D518207-25g |
Sorafenib |
284461-73-0 | 95% | 25g |
$130 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220125-5mg |
Sorafenib, |
284461-73-0 | ≥99% | 5mg |
¥376.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0093L-1 mL * 10 mM (in DMSO) |
Sorafenib |
284461-73-0 | 99.89% | 1 mL * 10 mM (in DMSO) |
¥281.00 | 2022-04-26 | |
TRC | S676850-1mg |
Sorafenib |
284461-73-0 | 1mg |
$57.00 | 2023-05-17 |
Sorafenib Gerelateerde literatuur
-
Shuli Man,Jingwen Yao,Panpan Lv,Yu Liu,Li Yang,Long Ma Food Funct. 2020 11 6422
-
Boan Li,Fan Feng,Hui Jia,Qiyu Jiang,Shuang Cao,Ling Wei,Yingshi Zhang,Jincai Lu Food Funct. 2021 12 2404
-
H. K. Yosef,T. Frick,M. K. Hammoud,A. Maghnouj,S. Hahn,K. Gerwert,S. F. El-Mashtoly Analyst 2018 143 6069
-
Ming-Hua Hsu,Shih-Ming Hsu,Yu-Cheng Kuo,Chih-Yu Liu,Cheng-Ying Hsieh,Yuh-Ching Twu,Chung-Kwe Wang,Yuan-Hsi Wang,Yi-Jen Liao RSC Adv. 2017 7 16253
-
Alyssa D. Schwartz,Lauren E. Barney,Lauren E. Jansen,Thuy V. Nguyen,Christopher L. Hall,Aaron S. Meyer,Shelly R. Peyton Integr. Biol. 2017 9 912
Gerelateerde categorieën
- Andere chemische additieven Functionele additieven
- Farmaceutische en biochemische producten medisch doelklasse
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Diaromatische éthers
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Athen Diaromatische éthers
284461-73-0 (Sorafenib) Gerelateerde producten
- 143390-89-0(Kresoxim-Methyl)
- 14120-94-6(7,7'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-butylquinolinium) bis(4-methylbenzenesulfonate))
- 500008-45-7(Chlorantraniliprole)
- 55-21-0(Benzamide)
- 137657-83-1(2-Pyridinecarboxamide,N-(4-methoxyphenyl)-6-[3-(trifluoromethyl)phenoxy]-)
- 122-84-9(1-(4-methoxyphenyl)propan-2-one)
- 2553-19-7(Diethoxydiphenylsilane)
- 475207-59-1(Sorafenib tosylate)
- 137641-27-1(2-Pyridinecarboxamide,N-(4-methylphenyl)-6-[3-(trifluoromethyl)phenoxy]-)
- 899753-52-7(1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:284461-73-0)Sorafenib

Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):258.0
atkchemica
(CAS:284461-73-0)Sorafenib

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek